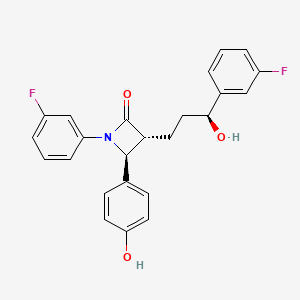
(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” is a complex organic molecule that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities. This compound, with its multiple fluorophenyl and hydroxyphenyl groups, is likely to exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” typically involves multi-step organic synthesis. The key steps may include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Groups: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed.
Hydroxylation: Hydroxyl groups can be introduced using oxidation reactions with reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like OsO4, KMnO4, or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a biological response. The presence of fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-(3-Chlorophenyl)-3-((S)-3-(3-chlorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
- (3R,4S)-1-(3-Bromophenyl)-3-((S)-3-(3-bromophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Uniqueness
The unique combination of fluorophenyl and hydroxyphenyl groups in the compound may confer distinct chemical and biological properties compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C24H21F2NO3 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-4-1-3-16(13-17)22(29)12-11-21-23(15-7-9-20(28)10-8-15)27(24(21)30)19-6-2-5-18(26)14-19/h1-10,13-14,21-23,28-29H,11-12H2/t21-,22+,23-/m1/s1 |
InChI Key |
WVGRPRBMUHVLGZ-XPWALMASSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CCC2C(N(C2=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















